N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide
Description
N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide is a hydrazone derivative characterized by a 3-hydroxy-2-naphthoyl moiety linked to a butanamide backbone and a 3,4-dimethoxyphenethyl substituent. The 3,4-dimethoxyphenethyl group may enhance lipophilicity, influencing bioavailability and membrane permeability compared to simpler analogs .
Properties
Molecular Formula |
C25H27N3O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H27N3O5/c1-16(12-24(30)26-11-10-17-8-9-22(32-2)23(13-17)33-3)27-28-25(31)20-14-18-6-4-5-7-19(18)15-21(20)29/h4-9,13-15,29H,10-12H2,1-3H3,(H,26,30)(H,28,31)/b27-16+ |
InChI Key |
SRMBOAQKSVKTGG-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 3,4-dimethoxyphenethylamine and 3-hydroxy-2-naphthoic acid.
- Condensation Reaction : These compounds undergo a condensation reaction to form the hydrazone linkage.
- Finalization : The product is purified through recrystallization techniques.
Antimicrobial Activity
Recent studies have shown that derivatives of naphthoyl hydrazones exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| Similar Derivative | S. aureus | High |
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vivo studies have shown that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance.
- Cell Signaling Pathways : It modulates signaling pathways related to oxidative stress and inflammation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related naphthohydrazone showed a significant reduction in inflammatory markers in patients suffering from chronic inflammatory diseases.
- Case Study 2 : Laboratory studies demonstrated that derivatives exhibited potent antibacterial activity against multidrug-resistant strains.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Hydrazono Group: Central to its structure, enabling chelation and reactivity. Similar to compounds in , which feature 3-hydroxy-2-naphthoyl hydrazide derivatives .
- Substituents: 3,4-Dimethoxyphenethyl: Differs from ’s methoxyphenyl (2-, 3-, or 4-methoxy) or ethoxyphenyl groups. The dimethoxy substitution likely increases steric bulk and electron-donating effects compared to mono-substituted analogs.
Table 1: Structural and Physical Properties of Comparable Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
